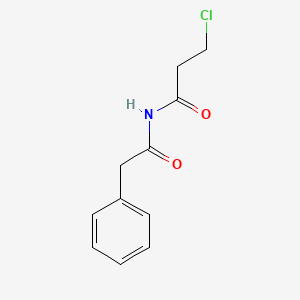
N-(3-chloropropanoyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloropropanoyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloropropanoyl group attached to a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropanoyl)-2-phenylacetamide typically involves the reaction of 3-chloropropionyl chloride with 2-phenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow processes. This method offers advantages such as improved safety, better control over reaction conditions, and higher yields. The continuous flow process involves the same reactants and conditions but is carried out in a flow reactor, allowing for continuous production of the compound .
化学反应分析
Types of Reactions
N-(3-chloropropanoyl)-2-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted amides, esters, or thioesters.
Hydrolysis: 3-chloropropionic acid and 2-phenylacetamide.
Oxidation: Oxidized derivatives of the phenylacetamide moiety.
Reduction: Reduced derivatives of the phenylacetamide moiety.
科学研究应用
N-(3-chloropropanoyl)-2-phenylacetamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its amide functionality and reactivity.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of N-(3-chloropropanoyl)-2-phenylacetamide depends on its specific applicationThese interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function or activity .
相似化合物的比较
Similar Compounds
- N-(3-chloropropanoyl)-2-phenylacetamide
- N-(3-chloropropanoyl)-2-phenylpropionamide
- N-(3-chloropropanoyl)-2-phenylbutyramide
Uniqueness
This compound is unique due to its specific combination of a chloropropanoyl group and a phenylacetamide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and pharmaceuticals .
属性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
3-chloro-N-(2-phenylacetyl)propanamide |
InChI |
InChI=1S/C11H12ClNO2/c12-7-6-10(14)13-11(15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) |
InChI 键 |
SQDNZSFSTJBKFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Azabicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11751737.png)
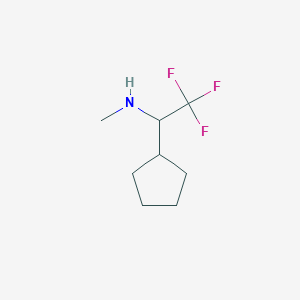
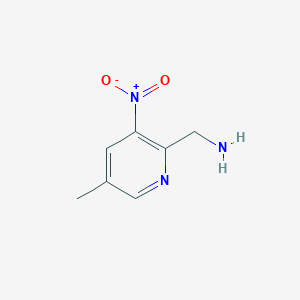

![2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11751743.png)
![1-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11751755.png)
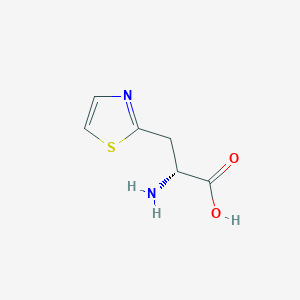

![4-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11751773.png)
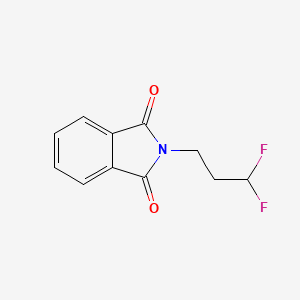
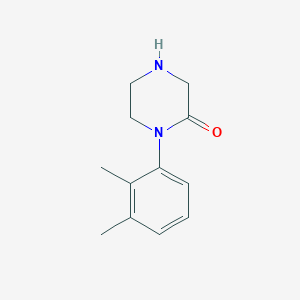
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11751791.png)
![Ethyl 2-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B11751799.png)
